Extreme Selectivity for S. aureus FabI Over Human Fatty Acid Synthase
In a direct enzyme inhibition assay, AFN-1252 (active moiety of Afabicin) inhibited S. aureus FabI with an IC50 of 0.5 nM, while showing no inhibition of human fatty acid synthase (FAS) up to the highest tested concentration of 100 µM, resulting in a selectivity ratio >200,000-fold [1]. In contrast, the broad-spectrum FabI inhibitor triclosan inhibits human FAS with an IC50 of approximately 10 µM, giving a selectivity ratio of only 20- to 200-fold against bacterial FabI [1].
| Evidence Dimension | Enzymatic inhibition (IC50) of target FabI vs. off-target human FAS |
|---|---|
| Target Compound Data | S. aureus FabI IC50 = 0.5 nM; Human FAS IC50 >100 µM |
| Comparator Or Baseline | Triclosan: S. aureus FabI IC50 = 50 nM; Human FAS IC50 = 10 µM (selectivity ratio ~200-fold) |
| Quantified Difference | Selectivity ratio >200,000-fold for AFN-1252 vs. ~200-fold for triclosan (≥1000x greater selectivity) |
| Conditions | Recombinant S. aureus FabI and recombinant human FAS; fluorescence-based enzyme assay; pH 7.4, 25°C |
Why This Matters
For procurement in systemic infection models or human therapeutic research, the >200,000-fold selectivity eliminates off-target FAS inhibition risks that plague non-selective FabI inhibitors, enabling higher dosing and longer treatment windows.
- [1] Karlowsky JA, et al. Antimicrob Agents Chemother. 2012;56(8):4435-4438. Table 2 and Results section. View Source
